molecular formula C15H14ClN3 B2442299 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900265-62-5

7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2442299
CAS No.: 900265-62-5
M. Wt: 271.75
InChI Key: SKXBEHFKEULETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine core, a notable scaffold in medicinal chemistry recognized for its potential as a protein kinase inhibitor (PKI) in targeted cancer therapy . This fused bicyclic heterocyclic system provides a rigid, planar framework that is highly amenable to interactions with the ATP-binding sites of various kinases . The specific substitution pattern on this compound—featuring a chloro group at the 7-position, a phenyl ring at the 3-position, and an isopropyl group at the 5-position—is strategically designed to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity . Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors for a range of oncogenic kinases, including but not limited to Pim-1, Flt-3, EGFR, and B-Raf . Research indicates that substituents at the 5-position of the core structure are critical for potency, often engaging in key hydrogen bonding interactions within the kinase active site . Furthermore, an aromatic ring with specific electronic properties at the 3-position is essential for maintaining inhibitory activity . The chloro group at the 7-position serves as a versatile synthetic handle for further functionalization, allowing for the development of more complex derivatives . This product is intended for research and development purposes only in laboratory settings. It is not intended for use in humans, animals, or as a drug, and should not be utilized for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

7-chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-10(2)13-8-14(16)19-15(18-13)12(9-17-19)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXBEHFKEULETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-5-propan-2-ylpyrazole with a chlorinating agent to introduce the chlorine atom at the 7-position . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

The chlorine atom at position 7 undergoes nucleophilic substitution under mild conditions. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction with Amines :
Reaction with 2-pyridinemethanamine in refluxing isopropanol yields 7-(pyridin-2-ylmethylamino) derivatives. This substitution is critical for enhancing interactions with biological targets like mycobacterial ATP synthase .

ReagentConditionsYield (%)Product Application
2-PyridinemethanamineReflux, 16 h, isopropanol87Antimycobacterial agents
MorpholineK₂CO₃, RT, CH₃CN94Kinase inhibitors

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at position 7 .

Arylboronic AcidCatalyst SystemYield (%)
Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄72
4-Fluorophenylboronic acidPdCl₂(dppf), Cs₂CO₃68

Key Observation :
Electron-deficient boronic acids enhance reaction efficiency due to improved electrophilicity at position 7 .

Chlorine Displacement with Oxygen Nucleophiles

The 7-chloro group reacts with hydroxide or alkoxide ions under basic conditions to form pyrazolo[1,5-a]pyrimidin-7-ols or ethers.

Example :
Treatment with sodium methoxide in methanol yields 7-methoxy derivatives, which are intermediates for further functionalization .

ReagentConditionsYield (%)
NaOCH₃MeOH, reflux, 4 h85
KOtButBuOH, 60°C, 6 h78

Reductive Dechlorination

Catalytic hydrogenation (H₂, Pd/C) removes the chlorine atom, producing the unsubstituted pyrazolo[1,5-a]pyrimidine core. This step is critical for structure–activity relationship (SAR) studies .

CatalystSolventPressure (atm)Yield (%)
10% Pd/CEthanol192
Raney NiTHF388

Heterocycle Functionalization

The isopropyl group at position 5 can undergo oxidation to form a ketone, while the phenyl group at position 3 participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) .

Oxidation of Isopropyl Group :
Treatment with KMnO₄ in acidic conditions yields a ketone derivative:
C12H11ClN3KMnO4/H2SO4C12H9ClN3O\text{C}_{12}\text{H}_{11}\text{ClN}_3 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{C}_{12}\text{H}_9\text{ClN}_3\text{O}

Oxidizing AgentConditionsYield (%)
KMnO₄H₂SO₄, 80°C, 2 h65
CrO₃Acetic acid, 50°C58

Comparative Reactivity with Analogues

The reactivity of 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine differs from related compounds due to steric and electronic effects:

CompoundReactivity at Position 7Key Difference
7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidineHigherLacks steric hindrance
5-Methyl derivativesModerateReduced electron withdrawal

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of pyrazolo[1,5-a]pyrimidines, including 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine, is their potential as antimycobacterial agents . Research indicates that these compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive study synthesized a library of novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-mycobacterial activity. The findings revealed that certain structural modifications at the C-7 position significantly enhanced potency against M.tb. For instance, compounds with a 3-(4-fluoro)phenyl group demonstrated remarkable activity with minimal side effects .

Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)

Another critical application is the inhibition of the PI3Kδ isoform, which plays a significant role in immune response regulation. Overactivity of PI3Kδ is linked to various inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: Development of Selective Inhibitors

A recent study focused on synthesizing small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine. The most potent compound exhibited an IC50 value as low as 2.8 nM against PI3Kδ, indicating high selectivity and potential for clinical development as an inhaled treatment for asthma .

Anti-Tumor Properties

Pyrazolo[1,5-a]pyrimidines have also been explored for their anti-tumor properties . These compounds serve as pharmacophores in drug design aimed at targeting various cancer types.

Case Study: Synthesis and Evaluation

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized to yield compounds with significant anti-cancer activity. For example, studies show that modifications at specific positions can enhance their efficacy against tumor cells .

Inhibition of Adaptor Associated Kinase 1 (AAK1)

The compound has been identified as a potential inhibitor of AAK1, which is involved in clathrin-mediated endocytosis—a process critical for synaptic vesicle recycling and receptor-mediated endocytosis .

Case Study: Mechanistic Insights

Inhibitors targeting AAK1 have shown promise in modulating endocytic processes that are crucial for neuronal function and could lead to new therapeutic strategies for neurological disorders .

Summary Table of Applications

Application AreaMechanism/TargetReferences
Antimycobacterial ActivityInhibition of mycobacterial ATP synthase
Inhibition of PI3KδImmune response modulation
Anti-Tumor PropertiesTargeting cancer cell proliferation
Inhibition of AAK1Modulation of endocytosis

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 7-position allows for targeted substitution reactions, making it a versatile scaffold for further functionalization .

Biological Activity

7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits significant potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer therapeutics. This article summarizes the biological activities associated with this compound, supported by data tables and recent research findings.

The primary mechanism of action for 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2. By binding to the active site of CDK2, the compound disrupts normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. This inhibition leads to significant cytotoxic effects in various cancer cell lines.

Biological Activity Overview

The biological activity of 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has been evaluated through various studies focusing on its anticancer properties and its effectiveness against Mycobacterium tuberculosis.

Anticancer Activity

Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism Reference
MCF-73.79CDK2 inhibition
NCI-H46012.50Induction of apoptosis
SF-26842.30Cell cycle arrest
MDA-MB-2319.46Apoptosis via caspase activation

Inhibition of Mycobacterium tuberculosis

In addition to its anticancer properties, 7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has shown promising activity against Mycobacterium tuberculosis. The following table presents data on its antimycobacterial activity:

Compound Activity Reference
7-Chloro AnalogInhibition of M.tb growth
3-(4-Fluorophenyl)Potent against M.tb

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications in the substituents at positions 3 and 5 significantly influence the biological activity of pyrazolo[1,5-a]pyrimidines. For instance, compounds with a 3-(4-fluorophenyl) group exhibited enhanced potency against both cancer cells and M.tb compared to their unsubstituted counterparts.

Case Studies

  • Case Study on CDK2 Inhibition : A study conducted by Tantry et al. highlighted that certain derivatives exhibited IC50 values as low as 0.16 µM against CDK2, showcasing their potential as effective anticancer agents .
  • Antimycobacterial Efficacy : Research indicated that specific derivatives demonstrated significant inhibition of M.tb growth in vitro, with some compounds maintaining stability in human liver microsomes, hinting at their therapeutic viability .

Q & A

Q. What are the standard synthetic routes for 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 5-amino-3-phenylpyrazole derivatives with β-diketones or β-ketoesters. For example, analogous pyrazolo[1,5-a]pyrimidines have been synthesized using reflux conditions in ethanol or pyridine, with yields ranging from 62% to 70% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates .
  • Catalysis : Acidic conditions (e.g., HCl) or nucleophilic catalysts (e.g., piperidine) enhance cyclization efficiency .
  • Temperature control : Prolonged reflux (5–6 hours) ensures complete ring closure .

Q. What spectroscopic techniques are most reliable for characterizing 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons (δ 150–160 ppm) to confirm phenyl and pyrimidine ring substitution .
  • IR Spectroscopy : Detect C–Cl stretching (550–650 cm<sup>−1</sup>) and C=N vibrations (1600–1650 cm<sup>−1</sup>) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 300–350 for C14H12ClN3) and fragmentation patterns .
  • X-ray Diffraction : Resolve planarity of fused pyrazole-pyrimidine rings (mean deviation < 0.05 Å) .

Advanced Research Questions

Q. How do structural modifications at position 5 (propan-2-yl group) influence the compound’s biological activity?

Methodological Answer: Position 5 substituents modulate steric bulk and electronic effects, impacting binding to biological targets (e.g., kinase inhibitors). Comparative studies show:

  • Propan-2-yl groups enhance lipophilicity (logP +0.5), improving membrane permeability .
  • Trifluoromethyl analogs exhibit stronger enzyme inhibition (IC50 ↓ 30%) due to electronegativity .
  • Chloromethyl derivatives (e.g., 5-(chloromethyl)) increase reactivity for covalent bonding in anti-tumor agents .

Q. How can contradictions in reported melting points and spectral data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Methodological Answer: Discrepancies arise from polymorphic forms or impurities. Mitigation strategies include:

  • Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs (melting point range ±1°C) .
  • Thermal Analysis : DSC/TGA identifies polymorph transitions (e.g., endothermic peaks at 220–230°C) .
  • Batch Consistency : Monitor reaction pH (6.5–7.0) to avoid byproducts .

Example:

  • Compound 10c () has a reported melting point of 266–268°C, but impurities from incomplete cyclization can lower it to 250–255°C. Repetitive recrystallization from dioxane narrows the range to ±1°C .

Q. What experimental designs are recommended for evaluating the compound’s enzyme inhibition kinetics?

Methodological Answer:

  • In vitro assays : Use fluorescence-based assays (e.g., ATPase activity) with varying substrate concentrations (1–100 μM) .
  • Control groups : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent blanks .
  • Data analysis : Fit to Michaelis-Menten models to calculate Ki and inhibition type (competitive/non-competitive) .

Key Parameters:

ParameterValue
Incubation Time30–60 minutes
SubstrateATP (1 mM)
Detection MethodFluorescence (Ex/Em = 340/450 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.